Benzenecarboximidamide;formic acid

Serine protease inhibition Selectivity profiling Enzyme kinetics

Benzenecarboximidamide;formic acid (MW 166.18 g/mol, molecular formula C₈H₁₀N₂O₂) is the formate salt of benzamidine, the simplest aryl amidine. The benzamidine cation functions as a reversible, competitive inhibitor of trypsin-like serine proteases by engaging the S1 specificity pocket through an arginine-mimetic binding mode, with documented inhibition constants (Ki) spanning 20–750 μM across tryptase, trypsin, urokinase-type plasminogen activator (uPA), Factor Xa, thrombin, and tissue-type plasminogen activator (tPA).

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8118063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarboximidamide;formic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=N)N.C(=O)O
InChIInChI=1S/C7H8N2.CH2O2/c8-7(9)6-4-2-1-3-5-6;2-1-3/h1-5H,(H3,8,9);1H,(H,2,3)
InChIKeyUOZDVHGNPNPEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarboximidamide;formic Acid (Benzamidine Formate) – Serine Protease Inhibitor Procurement Specification Guide


Benzenecarboximidamide;formic acid (MW 166.18 g/mol, molecular formula C₈H₁₀N₂O₂) is the formate salt of benzamidine, the simplest aryl amidine [1] . The benzamidine cation functions as a reversible, competitive inhibitor of trypsin-like serine proteases by engaging the S1 specificity pocket through an arginine-mimetic binding mode, with documented inhibition constants (Ki) spanning 20–750 μM across tryptase, trypsin, urokinase-type plasminogen activator (uPA), Factor Xa, thrombin, and tissue-type plasminogen activator (tPA) [2] [3]. As the formate salt, this compound incorporates a carboxylate counterion capable of forming charge-assisted hydrogen-bonded synthons (R₂²(8) motif) with the benzamidinium cation, a solid-state architectural feature documented across benzamidinium carboxylate salts [4]. This salt form is primarily relevant to users requiring a non-halide counterion for applications where chloride interference, hygroscopicity management, or volatile buffer compatibility is a selection criterion.

Non-halide formate salt For workflows where chloride interference, hygroscopicity management, or volatile buffer compatibility is a selection criterion.
Reversible competitive inhibition Enables post-inhibition enzyme activity recovery by dialysis, dilution, or competitive displacement.
Defined anhydrous stoichiometry Supports gravimetric accuracy for precise molar concentration preparation without hydrate variability.

Why Benzamidine Formate Cannot Be Interchanged with Benzamidine Hydrochloride or Alternative Serine Protease Inhibitors Without Method Re-Validation


Substituting benzamidine formate with benzamidine hydrochloride introduces a counterion change that carries at least three consequential variables: (1) the carboxylate anion of formate participates in a distinct hydrogen-bonding network (charge-assisted N⁺–H···O⁻ synthon) not available to the chloride salt, which can alter crystallization behaviour and solid-state stability [1]; (2) formate (pKa ~3.75) provides weak buffering capacity absent in the chloride form, potentially shifting local pH in unbuffered aqueous systems; and (3) the molecular weight difference (166.18 vs. 156.61 g/mol for the hydrochloride) produces a ~6% molar concentration error if salt forms are interchanged by mass without correction . At the broader inhibitor-class level, benzamidine is a reversible competitive inhibitor, whereas PMSF and AEBSF are irreversible serine protease inhibitors that permanently inactivate target enzymes – a mechanistic distinction that precludes direct substitution when post-inhibition enzyme activity recovery is required [2].

Counterion mismatch with hydrochloride

Formate vs. chloride alters hydrogen-bonding architecture, local buffering, and introduces ~6% mass difference. Direct mass-based interchange may shift crystallization and concentration accuracy.

Irreversible inhibitor substitution

PMSF and AEBSF irreversibly inactivate serine proteases; benzamidine formate allows enzyme activity recovery. Mechanistic incompatibility precludes direct replacement when reversible inhibition is required.

Hydrate variability of hydrochloride hydrate

Hydrochloride hydrate contains variable water (ca 10–14%), introducing gravimetric uncertainty. The anhydrous formate salt avoids this variability for stoichiometric calculations.

Benzenecarboximidamide;formic Acid – Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Serine Protease Selectivity Fingerprint: ≥37.5-Fold Ki Window Across Six Human Serine Proteases Defines the Benzamidine Scaffold's Discrimination Profile

The benzamidine scaffold (as the hydrochloride hydrate) demonstrates a reproducible selectivity gradient across six serine proteases. Against tryptase, the Ki is 20 μM, while against tPA it is 750 μM – a 37.5-fold selectivity window. Intermediate values include trypsin (Ki = 21 μM), uPA (Ki = 97 μM), Factor Xa (Ki = 110 μM), and thrombin (Ki = 320 μM) [1] [2]. This contrasts with irreversible inhibitors such as PMSF and AEBSF, which exhibit broad-spectrum, non-selective serine protease inactivation without comparable target discrimination . The benzamidine cation's selectivity arises from differential S1 pocket complementarity across the trypsin-like serine protease family, making the scaffold inherently more selective than pan-protease inactivators.

Serine protease selectivity
Cross-study comparable
Ki: 20–750 μM across tryptase, trypsin, uPA, Factor Xa, thrombin, tPA (37.5× window)
Supports target discrimination within trypsin-like family; irreversible inhibitors lack comparable selectivity profiling.
Data for hydrochloride hydrate; benzamidine scaffold retains selectivity regardless of salt form.
Serine protease inhibition Selectivity profiling Enzyme kinetics

Reversible Competitive Mechanism vs. Irreversible Inhibitors: Benzamidine Enables Post-Inhibition Enzyme Activity Recovery Not Possible with PMSF or AEBSF

Benzamidine (all salt forms) functions as a reversible competitive inhibitor that occupies the S1 pocket of trypsin-like serine proteases without forming a covalent bond to the catalytic serine residue [1]. In contrast, PMSF irreversibly sulfonylates the active-site serine (Ser195 in trypsin), permanently inactivating the enzyme . AEBSF operates via a similar irreversible mechanism. This mechanistic dichotomy produces a functionally critical outcome: benzamidine-inhibited enzyme activity can be restored by dialysis, dilution, or competitive displacement, whereas PMSF- or AEBSF-treated enzyme is permanently inactivated [2]. In protease inhibitor cocktails, benzamidine is therefore co-formulated with PMSF to slow the rate of irreversible inactivation while maintaining reversible protection [3].

Reversible vs. irreversible
Class-level inference
Reversible competitive (non-covalent) vs. PMSF/AEBSF irreversible covalent modification
Enzyme activity recoverable by dialysis/dilution; unsuitable for irreversible inhibition workflows.
Reversibility demonstrated across all benzamidine salt forms.
Reversible inhibition Enzyme recovery Protein biochemistry

Benzamidine vs. 4-Aminobenzamidine Potency Comparison: 7.5-Fold Difference in Ki Against Human Tissue Kallikrein Defines Scaffold-Specific Affinity

In a direct head-to-head study of human tissue kallikrein (hK1) inhibition, benzamidine exhibited a Ki of 1,098 ± 91 μM, while 4-aminobenzamidine (p-aminobenzamidine) demonstrated a Ki of 146 ± 10 μM – representing a 7.5-fold greater potency for the para-amino-substituted analog [1]. Both compounds acted as linear competitive inhibitors under identical assay conditions (hydrolysis of D-Val-Leu-Arg-pNA, pH 9.0, 37°C). This data establishes that the unsubstituted benzamidine scaffold (the active pharmacophore in benzamidine formate) occupies a defined, lower-affinity position on the structure-activity continuum of amidine-based serine protease inhibitors, making it the appropriate choice when moderate-affinity, readily reversible binding is desired rather than the tighter binding of 4-aminobenzamidine.

Kallikrein Ki comparison
Direct head-to-head
Benzamidine Ki 1,098 ± 91 μM vs. 4-aminobenzamidine 146 ± 10 μM (7.5× lower affinity)
Moderate-affinity, faster-off-rate profile when transient inhibition is preferred over tight binding.
hK1, pH 9.0, 37°C; linear competitive inhibition.
Kallikrein inhibition Structure-activity relationship Para-substitution effect

Benzamidinium-Carboxylate Supramolecular Synthon: Formate Salt Enables a Charge-Assisted Hydrogen-Bonded Architecture Not Available to the Hydrochloride Salt

Single-crystal X-ray analyses of ten benzamidinium salts of carboxylic acids, amides, and sulfonamides revealed that benzamidinium cations form a conserved charge-assisted hydrogen-bonded synthon with carboxylate anions via two parallel N⁺–H···O⁻ interactions (graph-set motif R₂²(8)) [1]. This architecture is fundamentally different from the ionic packing in benzamidine hydrochloride, where the chloride counterion participates in distinct hydrogen-bonding geometries lacking the bidentate carboxylate motif. The formate anion (HCOO⁻), being the simplest carboxylate, engages in this same synthon while also being volatile as formic acid – a property absent from the non-volatile chloride salt. Additionally, a structurally characterized analog, p-methylbenzamidinium formate monohydrate (C₉H₁₄N₂O₃), confirms that benzamidinium formate salts adopt predictable, well-defined crystal packing [2].

Solid-state synthon
Class-level inference
Formate: predicted R₂²(8) carboxylate synthon (N⁺–H···O⁻). Chloride: distinct ionic packing without bidentate motif.
Enables volatile counterion removal; distinct crystallization behaviour vs. hydrochloride.
X-ray data from benzamidinium carboxylate salt series; formate analog structurally confirmed.
Solid-state chemistry Hydrogen bonding Salt counterion engineering

Aqueous Solubility Enhancement: Benzamidine Salt Forms Overcome the Limited Water Solubility of the Free Base for Biological Assay Compatibility

Benzamidine free base (CAS 618-39-3) is described as 'slightly soluble in water' [1]. Conversion to salt forms – including the hydrochloride (water solubility >15 mg/mL ) and by class-level inference, the formate – dramatically enhances aqueous solubility, enabling the millimolar working concentrations (typically 1 mM for general protease inhibition ) required in biochemical assays. The hydrochloride salt is reported as soluble in water at 50 mg/mL with heating and at 100 mg/mL in water for cell-based assays [2]. While a specific quantitative solubility value for the formate salt was not identified in the literature, carboxylate salt formation of basic amidines consistently enhances aqueous solubility relative to the free base through ionization and improved hydration [3].

Aqueous solubility
Supporting evidence
Salt forms >15 mg/mL (HCl reported); free base slightly soluble. Formate solubility enhancement inferred class-consistent.
Salt formation required for mM-level assay concentrations; free base insufficient for biochemical workflows.
Quantitative formate solubility data not located; class-level inference.
Aqueous solubility Formulation Assay development

Molecular Weight Differentiation: Formate Salt (166.18 g/mol) Requires 6.1% Mass Correction Relative to Hydrochloride Salt (156.61 g/mol) for Equivalent Molar Dosing

The molecular weight of benzamidine formate (C₈H₁₀N₂O₂) is 166.18 g/mol, compared to 156.61 g/mol for the anhydrous hydrochloride salt (C₇H₉ClN₂) and 120.15 g/mol for the free base . This means that preparation of a 1 mM solution requires 166.18 mg of the formate salt per litre, versus 156.61 mg of the hydrochloride – a 6.1% mass difference. For users preparing concentrated stock solutions (e.g., 100–150 mg/mL for benzamidine working stocks [1]), failure to account for this difference introduces a systematic concentration error. The hydrochloride hydrate form (CAS 206752-36-5, MW ~174.63 g/mol with ~10–14% water) introduces further variability, making the anhydrous formate salt potentially advantageous for gravimetric accuracy when precise molar concentrations are required [2].

Molecular weight difference
Supporting evidence
Formate 166.18 g/mol vs. HCl (anhydrous) 156.61 g/mol (+6.1%); hydrate HCl variable.
Mass correction required when interchanging salt forms to avoid ~6% concentration error in stock solutions.
Anhydrous formate avoids hydrate water-content variability.
Molar equivalency Formulation accuracy Procurement specification

Benzenecarboximidamide;formic Acid – Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


Protease Inhibitor Cocktail Formulation Requiring Reversible, Non-Covalent Serine Protease Blockade

In multi-component protease inhibitor cocktails, benzamidine formate provides reversible competitive inhibition of trypsin-like serine proteases (Ki = 20–750 μM across tryptase, trypsin, uPA, Factor Xa, thrombin, and tPA [1]), complementing irreversible inhibitors such as PMSF. Unlike PMSF, which permanently inactivates serine proteases through covalent sulfonylation of the active-site serine, benzamidine allows enzyme activity to be restored post-purification by dialysis or competitive elution [2]. The formate counterion may offer advantages over chloride in workflows where halide interference with downstream detection methods (e.g., silver staining,某些 mass spectrometry ionization modes) is a concern.

Affinity Chromatography Ligand Development Where Benzamidine Is the Core Recognition Motif

Benzamidine is the foundational recognition element for immobilized affinity ligands used to purify trypsin-like serine proteases. Immobilized benzamidine columns bind trypsin with a Kd closely matching its solution Ki (~21 μM), and quantitative frontal affinity chromatography studies have shown that ~73% of immobilized trypsin remains accessible for benzamidine binding [1]. The formate salt's defined stoichiometry and non-halide composition may simplify ligand coupling chemistry where chloride ions could compete with amine-reactive immobilization chemistries (e.g., NHS-ester coupling to amino-derivatized Sepharose).

Structural Biology and Protein Crystallography: Co-Crystallization with Serine Proteases in the Presence of a Volatile Counterion

Benzamidine is widely used as a small-molecule ligand in protein crystallography to occupy the S1 pocket of serine proteases and prevent autoproteolysis during crystallization trials [1]. The formate salt presents a potential advantage over the hydrochloride for co-crystallization experiments: formate is volatile as formic acid and can be removed under vacuum or gentle heating, whereas chloride remains as a non-volatile residue. The benzamidinium-carboxylate hydrogen-bonded synthon (R₂²(8) motif) documented across benzamidinium carboxylate salts may also influence crystal packing when co-crystallized with target proteins [2].

Quantitative Enzyme Kinetics and Selectivity Profiling Requiring Defined Molar Stoichiometry

For enzymatic assays requiring precise inhibitor concentration control – particularly when generating Ki determinations across multiple serine proteases for selectivity profiling – the anhydrous formate salt (MW 166.18 g/mol, defined stoichiometry) eliminates the gravimetric uncertainty introduced by variable hydrate water content in benzamidine hydrochloride hydrate (CAS 206752-36-5, ~10–14% water [1]). The 37.5-fold selectivity window between tryptase (Ki = 20 μM) and tPA (Ki = 750 μM) makes benzamidine a useful calibration standard for benchmarking the selectivity of novel amidine-based inhibitor candidates [2].

Application
Selection Property
Validation Focus
Protease inhibitor cocktail with reversible blockade
Reversible inhibition; non-halide formate counterion
Post-inhibition enzyme activity recovery by dialysis
Affinity chromatography ligand development
Benzamidine recognition motif; non-halide for coupling chemistry
Immobilized ligand Kd and binding capacity
Co-crystallization with serine proteases
Volatile formate counterion; defined crystalline form
Crystal packing influence and autoproteolysis prevention
Enzyme kinetics and selectivity profiling
Anhydrous stoichiometry; selectivity window context
Gravimetric accuracy of stock solutions; Ki calibration benchmarking
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